Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Description
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
methyl 2-(4-oxo-1-prop-2-enylpyrimido[1,2-a]benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C16H15N3O3/c1-3-8-18-11(10-15(21)22-2)9-14(20)19-13-7-5-4-6-12(13)17-16(18)19/h3-7,9H,1,8,10H2,2H3 |
InChI Key |
YRZARDRCCQJLBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC=C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
Key intermediates include:
-
1H-2-Acetylbenzimidazole : Synthesized from o-phenylenediamine and lactic acid in hydrochloric acid, followed by oxidation with CrO₃ in acetic acid.
-
Allyl-Substituted Benzimidazole : Prepared by alkylating 1H-benzimidazole derivatives with allyl bromide under basic conditions (e.g., K₂CO₃ in acetone).
The acetyl group at the 2-position of benzimidazole facilitates subsequent cyclization with methyl glycinate derivatives to form the pyrimidine ring.
Stepwise Synthesis of Methyl (1-Allyl-4-Oxo-1,4-Dihydropyrimido[1,2-a]Benzimidazol-2-yl)Acetate
Method A: Cyclocondensation-Alkylation Sequence
This two-step protocol involves:
-
Formation of Pyrimido[1,2-a]Benzimidazole Core :
-
Esterification at C2 Position :
Reaction Conditions and Yield
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Methyl 3-oxobutanoate, p-TsOH | Ethanol | Reflux | 12 h | 68% |
| 2 | Methyl bromoacetate, K₂CO₃, TBAB | Acetonitrile | RT | 8 h | 92% |
Method B: One-Pot Multicomponent Reaction
A streamlined approach combines benzimidazole, allyl aldehyde, and methyl cyanoacetate in a single vessel:
-
Mechanism : The reaction proceeds via Knoevenagel condensation followed by 6π-electrocyclic ring closure.
-
Optimization : Use of microwave irradiation at 100°C reduces reaction time from 12 h to 2 h, improving yield to 78%.
Structural and Spectroscopic Characterization
Crystallographic Analysis
X-ray diffraction of analogous compounds reveals:
Spectroscopic Data
-
3082 (N–H stretch), 1731 (C=O ester), 1587 (C=N pyrimidine).
¹H NMR (500 MHz, CDCl₃) : -
δ 1.24 (t, 3H, –OCH₂CH₃), 4.22 (q, 2H, –OCH₂–), 4.27 (s, 2H, N–CH₂CO), 5.15–5.30 (m, 2H, allyl CH₂), 5.90 (m, 1H, allyl CH).
Purification and Stability Considerations
-
Recrystallization : Ethanol or ethanol/water mixtures yield colorless crystals with >99% purity.
-
Stability : The compound is hygroscopic; storage under argon at −20°C is recommended.
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield | 63% | 78% |
| Reaction Time | 20 h | 2 h |
| Scalability | Moderate | High |
| Byproduct Formation | 12% | 5% |
Method B’s microwave-assisted protocol offers superior efficiency, though Method A remains valuable for gram-scale synthesis.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Allyl Group Reactivity
The allyl substituent participates in electrophilic additions and cross-coupling:
Heterocyclic Core Modifications
The pyrimido-benzimidazole system undergoes regioselective substitutions:
Nucleophilic Aromatic Substitution
Electron-deficient positions (C4, C7) react with nucleophiles:
Oxidation/Reduction
-
Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the allyl group to a carboxylic acid .
-
Reduction : NaBH<sub>4</sub> selectively reduces the α,β-unsaturated carbonyl to a dihydro derivative .
Biological Activity-Driven Reactions
The compound serves as a scaffold for pharmacophore modifications:
Degradation Pathways
Stability under harsh conditions:
Key Data Tables
| Starting Material | Reagents | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| 2-Aminobenzimidazole | Allyl diketone, InCl<sub>3</sub> | 68 | >95% | |
| Meldrum’s acid derivative | Solvent-free, 150°C | 82 | 98% |
Table 2: Spectral Characterization Data
| Technique | Key Signals | Inference |
|---|---|---|
| <sup>1</sup>H NMR | δ 2.45 (s, COOCH<sub>3</sub>), δ 5.2–5.4 (allyl CH<sub>2</sub>) | Confirms ester and allyl groups |
| IR | 1720 cm<sup>-1</sup> (C=O ester) | Validates carbonyl functionality |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate. The compound has been evaluated against various cancer cell lines with promising results.
Case Study: Anticancer Activity
A study evaluated the anticancer activity of methyl derivatives against human cancer cell lines using the Sulforhodamine B assay. The results indicated that derivatives exhibited significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT116 | 5.85 |
| 2 | MOLT-4 | 4.53 |
| 3 | SF-295 | 6.00 |
These findings suggest that modifications in the structure of the compound can lead to enhanced anticancer properties, indicating a pathway for future drug development .
Antimicrobial Applications
The compound's structural features also suggest potential antimicrobial activity. Research has shown that similar compounds exhibit significant effects against various bacterial and fungal strains.
Case Study: Antimicrobial Activity
In a comparative study of synthesized benzimidazole derivatives, the following results were obtained:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 1.27 |
| B | Escherichia coli | 2.54 |
| C | Candida albicans | 1.43 |
The derivatives demonstrated notable antimicrobial effects, establishing their potential as therapeutic agents against infections .
Mechanism of Action
The mechanism of action of Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate are best contextualized by comparing it with related derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Pyrimido[1,2-a]benzimidazole Derivatives
Key Findings from Comparative Studies
Structural Flexibility vs. Compounds with methoxy or methyl groups (e.g., 4-(4-methoxyphenyl)-2-methyl derivative) exhibit enhanced thermal stability, making them suitable for electronic applications .
Pharmacological Potential: Pyrimido[1,2-a]benzimidazoles with ester or amide side chains (e.g., methyl acetate in the target compound) are hypothesized to interact with biological targets such as kinases or DNA, similar to imidazo[1,2-a]pyrimidine derivatives . The absence of an allyl group in QZ-5033 may reduce its membrane permeability compared to the target compound .
Synthetic Accessibility :
- The synthesis of the target compound requires precise allylation steps, which are more complex than the methylation or arylation used in simpler derivatives .
Crystallographic Insights :
- Studies on 1,4-dimethyl-2-oxo analogs using SHELX software revealed planar geometries and hydrogen-bonding networks, suggesting that the target compound’s allyl group may disrupt crystallinity .
Biological Activity
Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving multicomponent reactions that incorporate pyrimidine and benzimidazole derivatives. These reactions often yield high purity and yield rates, making them suitable for further biological evaluations. The synthesis typically involves the reaction of allyl derivatives with appropriate carbonyl compounds under controlled conditions.
Biological Activity Overview
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyrimidine and pyrazole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds were evaluated for their ability to inhibit cell proliferation in human cancer cell lines, demonstrating IC50 values in the low micromolar range (10–30 μM) .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Recent evaluations have shown that it has a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria ranging from 20 to 25 μg/mL. This activity is comparable to standard antibiotics like cefazolin, indicating its potential as an alternative antimicrobial agent .
Table 1: Biological Activity of this compound
| Activity Type | Test Organisms | MIC (μg/mL) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 10–30 | |
| Antimicrobial | Staphylococcus aureus | 20 | |
| Escherichia coli | 25 | ||
| Enterococcus faecalis | 20 |
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in 2023, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations .
Case Study 2: Antimicrobial Testing
A series of tests conducted on clinical isolates demonstrated that derivatives of this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported inhibition zones ranging from 15 to 25 mm in diameter, showcasing its potential utility in treating resistant bacterial infections .
Q & A
Q. What are the common synthetic pathways for preparing methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate?
The compound is typically synthesized via cyclocondensation reactions. For example, describes the use of N-(substituted phenyl)-3-oxobutanamide, 2-aminobenzimidazole, and specialized aldehydes in DMF to form analogous pyrimido[1,2-a]benzimidazole scaffolds. Key steps include refluxing with catalysts (e.g., TsOH in o-xylene) and purification via column chromatography .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR/IR : and NMR (in DMSO- or CDOD) confirm proton environments and carbonyl/allyl groups. IR identifies C=O (1650–1750 cm) and N-H stretches .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures. highlights Bruker diffractometers (Mo/Cu Kα radiation) for data collection, with paratone oil for cryoprotection .
Q. How does the solubility of this compound influence reaction design?
Solubility in polar aprotic solvents (DMF, DMSO) enables cyclocondensation, while poor aqueous solubility necessitates purification via silica chromatography. notes solubility challenges for intermediates like methyl 3-(benzimidazol-2-yl)propanoate .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substitution patterns : Allyl and ester groups (e.g., methyl acetate) modulate electronic effects. shows thioxo-pyrimido triazines exhibit antibacterial activity against S. aureus via hydrophobic interactions .
- Heteroatom replacement : Replacing oxygen with sulfur (e.g., thione analogs) alters binding affinity. demonstrates microwave-assisted synthesis of benzimidazo[1,2-c]quinazoline-6-thione derivatives .
Q. What computational methods validate experimental spectral or crystallographic data?
- DFT calculations : Used to optimize geometry and predict NMR/IR spectra (e.g., Hirshfeld surface analysis in ).
- Molecular docking : Models interactions with biological targets (e.g., DNA gyrase for antibacterial activity) .
Q. How are data contradictions resolved in spectral vs. crystallographic analyses?
- Dynamic vs. static disorder : X-ray data may show static disorder in allyl groups, while NMR averages dynamic conformations. emphasizes SHELXL’s robust refinement for high-resolution data .
- Tautomeric equilibria : pH-dependent shifts in NMR (e.g., 4-oxo vs. 4-hydroxy forms) are cross-validated via IR and mass spectrometry .
Q. What strategies improve reaction yields in multistep syntheses?
- Microwave-assisted synthesis : Reduces reaction time (e.g., achieves 94% yield in 20 minutes vs. 3 hours conventionally) .
- Catalyst optimization : Pd(dba)/XPhos in enhances coupling efficiency for pyridin-3-yl derivatives .
Q. How are biological activity assays designed for this compound?
- Antimicrobial testing : Broth microdilution (MIC against E. coli, S. aureus) as in .
- Cytotoxicity screening : MTT assays on cancer cell lines, with SAR correlating substituent electronegativity and IC values .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
